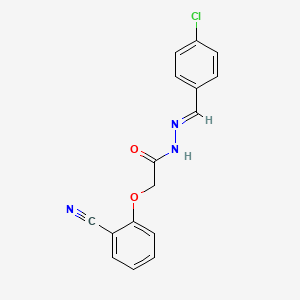![molecular formula C16H19NO2 B5594850 {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride](/img/structure/B5594850.png)
{4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride, also known as MPEDA hydrochloride, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and other organic solvents. MPEDA hydrochloride has various applications in biochemical and physiological research, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride involves its interaction with various receptors and enzymes in the central nervous system. It has been shown to inhibit the uptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, motivation, and reward. {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride depend on its concentration and duration of exposure. At low concentrations, it has been shown to enhance neurotransmitter release and increase the activity of certain enzymes in the brain. At high concentrations, it can cause neurotoxicity and cell death.
实验室实验的优点和局限性
One advantage of using {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride in lab experiments is its high potency and selectivity for specific receptors and enzymes. It can be used to study the effects of drugs on these targets and to develop new drugs with greater specificity and efficacy. However, one limitation of using {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride is its potential for toxicity at high concentrations, which can affect the interpretation of experimental results.
未来方向
There are several future directions for the study of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride. One direction is the development of new drugs that target specific receptors and enzymes in the central nervous system. Another direction is the study of the effects of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride on other physiological systems, such as the cardiovascular and immune systems. Additionally, the use of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride in combination with other drugs or therapies may lead to new treatments for neurological disorders.
合成方法
The synthesis of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride involves the reaction of 4-chlorobenzylamine with 3-methoxyphenol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine.
科学研究应用
{4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride has been used in various scientific research applications, including the study of neurotransmitter release, receptor binding, and enzyme activity. It has been used as a ligand for the dopamine transporter and as a substrate for monoamine oxidase. {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride has also been used in the study of the effects of drugs on the central nervous system and in the development of new drugs for the treatment of neurological disorders.
属性
IUPAC Name |
[4-[2-(3-methoxyphenoxy)ethyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-3-2-4-16(11-15)19-10-9-13-5-7-14(12-17)8-6-13/h2-8,11H,9-10,12,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUFIMZZTJRFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5594778.png)
![2-(1-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5594779.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5594792.png)

![methyl 9-{[5-(2-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5594811.png)
![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5594815.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5594820.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5594830.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5594837.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5594842.png)

![6-chloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5594857.png)
![[1-[(3,5-dichloro-4-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5594868.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5594872.png)